molecular formula C8H7ClN2 B12089029 5-Chloro-7-methylpyrazolo[1,5-a]pyridine

5-Chloro-7-methylpyrazolo[1,5-a]pyridine

Cat. No.: B12089029
M. Wt: 166.61 g/mol
InChI Key: OHITUWRBACBGKS-UHFFFAOYSA-N
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Description

5-Chloro-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-2-methylpyridine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can exhibit different physical and chemical properties based on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-7-methylpyrazolo[1,5-a]pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives have shown promise in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its ability to undergo various chemical modifications makes it a versatile intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism by which 5-Chloro-7-methylpyrazolo[1,5-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key biological molecules that influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine
  • 5-Chloro-7-methylpyrazolo[1,5-a]triazine
  • 5-Chloro-7-methylpyrazolo[1,5-a]quinoline

Uniqueness

Compared to these similar compounds, 5-Chloro-7-methylpyrazolo[1,5-a]pyridine is unique due to its specific ring structure and the position of the chlorine and methyl groups. These structural features influence its reactivity and the types of derivatives that can be synthesized, making it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

5-chloro-7-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-4-7(9)5-8-2-3-10-11(6)8/h2-5H,1H3

InChI Key

OHITUWRBACBGKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC=NN12)Cl

Origin of Product

United States

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